

# Comparative Analysis of Glomeratose A and FX11: A Guide for Researchers

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## Compound of Interest

Compound Name: *Glomeratose A*

Cat. No.: *B15577100*

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A comprehensive comparative analysis between **Glomeratose A** and FX11 is not feasible at this time due to the limited publicly available information on **Glomeratose A**. Scientific literature and databases lack sufficient data on the biological activity, mechanism of action, and experimental protocols for **Glomeratose A**.

This guide will therefore focus on providing a detailed overview of FX11, a well-characterized inhibitor of lactate dehydrogenase A (LDHA), to serve as a valuable resource for researchers, scientists, and drug development professionals.

## FX11: A Potent Inhibitor of Lactate Dehydrogenase A (LDHA)

FX11 is a small molecule inhibitor that shows significant promise in cancer therapy by targeting tumor metabolism. It is a potent, selective, reversible, and competitive inhibitor of lactate dehydrogenase A (LDHA), an enzyme crucial for anaerobic glycolysis.<sup>[1][2]</sup>

## Quantitative Performance Data

Parameter	Value	Cell Line/System	Reference
Ki (Inhibition Constant)	8 $\mu$ M	Human Liver LDHA	[1][2]
IC50 (Half-maximal inhibitory concentration)	23.3 $\mu$ M	LDHA in HeLa cells	[1]
IC50 (Cell Proliferation)	49.27 $\mu$ M	BxPc-3 (Pancreatic Cancer)	[3]
IC50 (Cell Proliferation)	60.54 $\mu$ M	MIA PaCa-2 (Pancreatic Cancer)	[3]

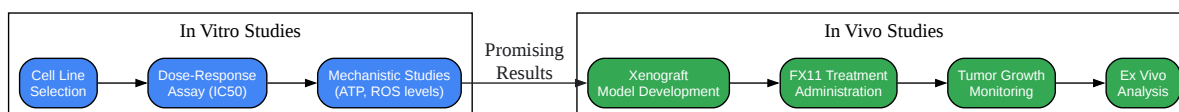
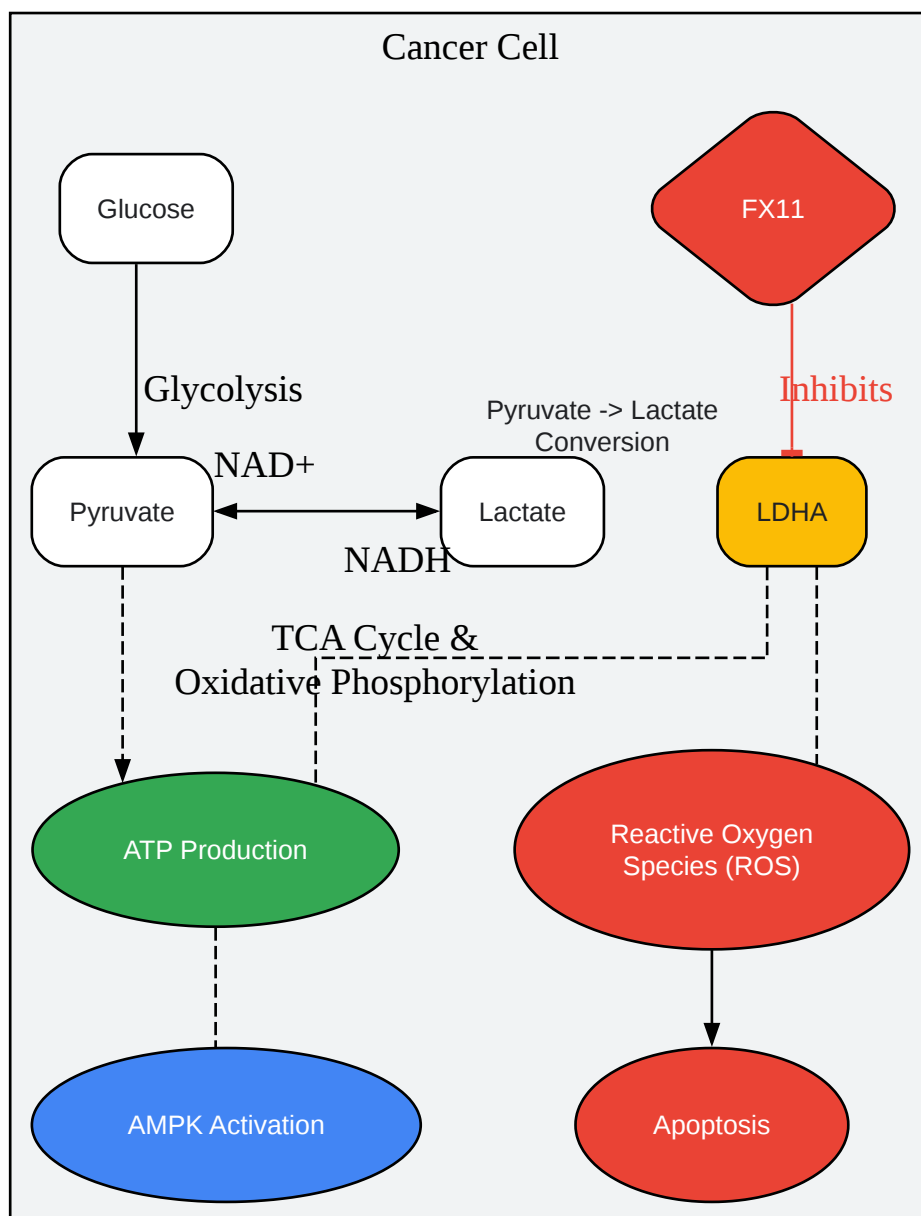
## Mechanism of Action

FX11 functions by competitively inhibiting LDHA with respect to NADH.[2] This inhibition disrupts the conversion of pyruvate to lactate, a key step in aerobic glycolysis, also known as the Warburg effect, which is a hallmark of many cancer cells. The primary consequences of LDHA inhibition by FX11 include:

- **Reduced ATP Levels:** By inhibiting glycolysis, FX11 leads to a decrease in cellular ATP production.[1][2]
- **Increased Oxidative Stress:** The metabolic shift induced by FX11 results in the increased production of reactive oxygen species (ROS).[1][2]
- **Induction of Cell Death:** The culmination of energy depletion and oxidative stress triggers apoptosis in cancer cells.[1][2]
- **Activation of AMP Kinase (AMPK):** Reduced ATP levels lead to the activation of AMPK, a key sensor of cellular energy status.[1][2]

## Signaling Pathway of FX11

The following diagram illustrates the signaling pathway affected by FX11.



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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. FX-11 (LDHA Inhibitor FX11) | LDHA抑制剂 | MCE [medchemexpress.cn]
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